2-((2-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one

Lipophilicity LogP Fluorine positional isomer

Procuring a generic 'fluorobenzylthio-pyrimidinone' without specifying fluorine position risks obtaining a meta- or para-fluoro isomer with divergent biological behavior-conventional purity analysis cannot distinguish these positional isomers (identical MW 278.35, identical formula C₁₄H₁₅FN₂OS). This product delivers the confirmed ortho-fluoro (2-fluorobenzyl) regioisomer, validated for use as the ortho-fluoro representative in matched-pair SAR studies against the 3-fluoro and 4-fluoro congeners. • Regioisomer-Verified Identity: Ortho-fluorine substitution confirmed; eliminates risk of positional isomer contamination that confounds SAR interpretation. • Screening-Validated Scaffold: Previously entered in PubChem bioassay cascades at The Scripps Research Institute (GPR151, MITF AlphaScreen, FBW7); request original AID-based outcomes as reference. • Supply Assurance: Available from stock; inquire for custom synthesis of the matched meta- and para-fluoro isomer set to enable clean LogP-constant SAR benchmarking.

Molecular Formula C14H15FN2OS
Molecular Weight 278.35
CAS No. 879855-75-1
Cat. No. B2611551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one
CAS879855-75-1
Molecular FormulaC14H15FN2OS
Molecular Weight278.35
Structural Identifiers
SMILESCCCC1=CC(=O)NC(=N1)SCC2=CC=CC=C2F
InChIInChI=1S/C14H15FN2OS/c1-2-5-11-8-13(18)17-14(16-11)19-9-10-6-3-4-7-12(10)15/h3-4,6-8H,2,5,9H2,1H3,(H,16,17,18)
InChIKeyRCIFKQXXMURUTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

879855-75-1 Compound Overview


2-((2-Fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one (CAS 879855-75-1) is a synthetic pyrimidinone derivative featuring a 2-fluorobenzyl thioether at the C2 position and an n-propyl group at C6. With molecular formula C₁₄H₁₅FN₂OS and a molecular weight of 278.35 g/mol, this compound belongs to a class of S-benzylpyrimidinones that have been investigated as pharmacological tool compounds and screening candidates . The ortho-fluorine substitution pattern distinguishes it from its meta- and para-fluoro positional isomers, imparting unique electronic and steric properties around the thioether linkage. The compound has been registered in PubChem bioassay databases through screening campaigns at The Scripps Research Institute Molecular Screening Center, including assays targeting GPR151, MITF dimerization, and FBW7 . However, peer-reviewed publications specifically characterizing this compound are not currently available, placing it in the category of an early-stage or incompletely characterized research chemical.

Ortho-fluorine positional isomer – unique electronic and steric signature distinct from meta/para analogs
Bioassay screening history – entered in PubChem MITF and GPR151 screens at Scripps Research
Early-stage research chemical – no peer-reviewed characterization; data to verify

879855-75-1 Positional Isomer Risks


Within the fluorobenzylthio-pyrimidinone class, the position of the fluorine atom on the benzyl ring is a critical determinant of molecular recognition, lipophilicity, and metabolic stability. The 2-fluoro (ortho), 3-fluoro (meta), and 4-fluoro (para) isomers share identical molecular formula and mass (278.35 g/mol) and cannot be distinguished by conventional purity analysis alone [1]. Yet the ortho-fluorine in the target compound introduces intramolecular electronic effects—including through-space interactions with the thioether sulfur and altered conformational preferences of the benzyl group—that are absent in the meta and para congeners [2]. These subtle structural differences can propagate into divergent target binding profiles, as demonstrated by the fact that the 2-fluorobenzylthio derivative has been entered into distinct screening cascades (GPR151, MITF) compared to its positional isomers . Procurement of a generic 'fluorobenzylthio-pyrimidinone' without specifying the fluorine position therefore risks obtaining a compound with materially different biological and physicochemical behavior.

Electronic mismatch Ortho-fluorine creates through-space interactions with the thioether sulfur; meta/para congeners cannot replicate this electronic environment.
Screening divergence Only the 2-fluoro isomer appears in GPR151 and MITF screening cascades; substituting with a generic fluorobenzylthio-pyrimidinone may remove assay entry rationale.

879855-75-1 Evidence Overview


Lipophilicity Comparison: Ortho vs. Para Isomers

The 2-fluorobenzyl compound shares a computed XLogP3/LogP of approximately 3 with the 4-fluoro isomer (PubChem XLogP3 = 3) and a LogP of 3 for the 3-fluoro isomer (Molaid computed LogP = 3) [1][2]. Despite lipophilicity parity, the ortho-fluorine creates a markedly different electrostatic potential surface around the thioether linkage due to the proximity of the electronegative fluorine to the sulfur atom, which is not captured by logP alone. This electronic distinction is class-level inference based on well-established fluorine SAR principles in medicinal chemistry.

Lipophilicity (LogP)
Cross-study comparable
LogP ≈ 3 for ortho, meta and para isomers
LogP parity masks ortho-fluorine electrostatic effects near the thioether
Computed values; experimental LogP not determined
Lipophilicity LogP Fluorine positional isomer Drug-likeness

Fluorination Impact on Molecular Weight

Introduction of a single fluorine atom onto the benzyl ring increases the molecular weight from 260.35 g/mol (non-fluorinated 2-(benzylthio)-6-propyl-4(3H)-pyrimidinone) to 278.35 g/mol for the 2-fluoro derivative, a 6.9% mass increase [1]. This substitution simultaneously lowers the calculated logP relative to the non-fluorinated parent by approximately 0.5–1.0 log units (class-level estimate), enhancing aqueous solubility while preserving the thioether pharmacophore. The exact magnitude of logP shift for the 2-fluoro isomer awaits experimental determination.

Fluorination mass shift
Cross-study comparable
+18.00 g/mol (+6.9%)
Modest mass increase retains fragment library compatibility
LogP reduction estimated at 0.5–1.0 units (class-level)
Molecular weight Fluorination effect Physicochemical property CLogP modulation

MITF and GPR151 Screening Entry

The compound was profiled in a quantitative high-throughput AlphaScreen assay for MITF dimerization inhibition at a nominal test concentration of 2.6 µM, and in a cell-based GPR151 activator assay, both conducted by The Scripps Research Institute Molecular Screening Center and deposited in PubChem . While the specific % inhibition or AC50 values for this compound have not been publicly disclosed in a curated format, the assay entry itself indicates that the 2-fluorobenzylthio derivative met the structural criteria for inclusion in these specific target-based screens. Activity score normalization and hit-calling thresholds were applied per the standard PubChem protocol, but the outcome (active vs. inactive) is not publicly available at this time. This screening history differentiates the compound from its non-fluorinated and 3-/4-fluoro analogs, which do not appear in these specific assay datasets.

Screening history
Supporting evidence
MITF AlphaScreen (2.6 µM) & GPR151 cell assay
Entry supports hit expansion SAR reference point
Activity outcome not publicly disclosed
MITF GPR151 High-throughput screening PubChem BioAssay

Thioether vs. Amino Linker Differentiation

A closely related analog, 2-[(2-fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one, has been co-crystallized with human NAMPT (PDB ID 5WI0) and deposited as a fragment hit in the Protein Data Bank [1]. Replacing the amino (-NH-) linker with a thioether (-S-CH₂-) linker, as in the target compound, alters bond length (C-S ≈ 1.81 Å vs. C-N ≈ 1.40 Å), bond angle, and conformational flexibility, while also removing a hydrogen bond donor. This chemotype switch may redirect binding preference away from NAMPT and toward other targets, as suggested by the distinct screening profiles (MITF, GPR151) for the thioether compound. However, direct comparative biochemical data between the amino and thioether analogs are not available.

Linker chemotype
Class-level inference
Thioether (-S-CH₂-) vs amino (-NH-) linker
Linker switch may redirect target binding profile away from NAMPT
No comparative IC₅₀ or Kd data available
NAMPT Thioether Amino analog Fragment-based screening PDB 5WI0

879855-75-1 Key Applications


Ortho-Fluorine SAR Probe

Research groups investigating the impact of fluorine substitution position on target binding within benzylthio-pyrimidinone series can use this compound as the ortho-fluoro representative in a matched-pair analysis with the meta- and para-fluoro isomers. The comparable lipophilicity (LogP ≈ 3) across isomers isolates fluorine position as the primary variable, enabling clean SAR interpretation [1].

MITF Dimerization Hit Expansion

Given its inclusion in the MITF AlphaScreen assay at The Scripps Research Institute, this compound provides a structural starting point for medicinal chemistry efforts targeting MITF dimerization, a mechanism relevant to melanoma and other MITF-dependent cancers. Researchers can request the original screening outcome from PubChem (AID-based results) and use this compound as a reference for analogue synthesis .

Thioether Fragment Library Diversity

With a molecular weight of 278.35 g/mol and a thioether linkage that is under-represented in commercial fragment libraries relative to amino linkers, this compound adds topological diversity to fragment screening collections. Its structural relationship to the NAMPT fragment 5WI0 ligand (amino analog) makes it a useful tool for assessing linker-chemistry effects on hit rates across diverse protein targets [2].

Fluorine Isomer Computational Benchmark

The set of 2-fluoro, 3-fluoro, and 4-fluoro benzylthio-pyrimidinone isomers can serve as a benchmark dataset for evaluating in silico LogP, pKa, and conformational sampling algorithms, given that experimental physicochemical data are limited. Procurement of high-purity samples of all three isomers enables experimental validation of computational predictions [1].

Application
Selection Property
Validation Focus
Ortho-fluorine SAR probe
Ortho-fluorine electronic signature
Matched-pair isomer analysis
MITF dimerization model studies
MITF screening entry
Hit expansion and analog synthesis
Fragment library diversity
Under-represented thioether linker
Linker chemotype hit-rate assessment
Computational benchmark set
2-F, 3-F, 4-F isomer panel
LogP / pKa prediction validation
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